3-(3-Chloro-4-methoxyphenyl)propanoic acid

Medicinal Chemistry CNS Drug Synthesis NSAID Scaffolds

This 3-(3-Chloro-4-methoxyphenyl)propanoic acid is the direct synthetic precursor to nisoxetine, a selective norepinephrine reuptake inhibitor (NET Ki ≈ 0.46 nM). Its 3-chloro-4-methoxy substitution pattern is a critical pharmacophoric determinant distinguishing CNS-active NET inhibitors from 2-arylpropanoic acid NSAID scaffolds. Procure for unambiguous regioisomeric identity in NET pharmacology assays, TRPV3 modulator development, or SAR studies requiring documented physicochemical parameters (LogD -0.49, solubility ~110 μM). Standard purity ≥95% with batch-specific QC (NMR, HPLC, GC).

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 1857-56-3
Cat. No. B156762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-methoxyphenyl)propanoic acid
CAS1857-56-3
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(=O)O)Cl
InChIInChI=1S/C10H11ClO3/c1-14-9-4-2-7(6-8(9)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
InChIKeyMAYOFTZUJPQKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chloro-4-methoxyphenyl)propanoic Acid (CAS 1857-56-3): Procurement Guide for CNS Drug Intermediate Selection


3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS 1857-56-3, molecular formula C10H11ClO3, molecular weight 214.65) is a phenylpropanoic acid derivative featuring a 3-chloro-4-methoxyphenyl substitution pattern . This compound serves as a key synthetic intermediate in the preparation of norepinephrine reuptake inhibitors (NRIs), most notably nisoxetine (LY-94939), and is cited in patent literature for TRPV3 modulator development [1]. Commercial availability is established through multiple vendors with standard purity grades of ≥95%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why 3-(3-Chloro-4-methoxyphenyl)propanoic Acid Cannot Be Replaced by Generic Analogs in CNS Drug Synthesis


Substitution of 3-(3-chloro-4-methoxyphenyl)propanoic acid with generic phenylpropanoic acid alternatives is inadvisable due to the critical role of its specific substitution pattern and propanoic acid chain length in determining downstream pharmacological outcomes. The 3-chloro-4-methoxy substitution on the phenyl ring is a pharmacophoric determinant for the norepinephrine reuptake inhibitory activity of nisoxetine, distinguishing it from structurally related antidepressants like atomoxetine and fluoxetine [1]. Replacement with 2-arylpropanoic acid regioisomers (e.g., 2-(3-chloro-4-methoxyphenyl)propanoic acid, CAS 65502-37-6) yields compounds with fundamentally different biological activities—the latter serving as profen-class NSAID scaffolds rather than CNS intermediates . Additionally, the three-carbon propanoic acid linker provides distinct conformational flexibility and hydrogen-bonding geometry compared to shorter-chain analogs, affecting the final drug molecule's interaction with norepinephrine transporters. Procurement decisions based solely on phenylpropanoic acid class membership without verifying the specific 3-(3-chloro-4-methoxy) regioisomer therefore risk synthesizing inactive or off-target compounds.

Quantitative Differentiation of 3-(3-Chloro-4-methoxyphenyl)propanoic Acid: Comparative Evidence Against Structural Analogs


Regioisomeric Distinction: 3-Arylpropanoic Acid vs. 2-Arylpropanoic Acid Scaffolds Dictate Divergent Therapeutic Applications

3-(3-Chloro-4-methoxyphenyl)propanoic acid (CAS 1857-56-3) is a 3-arylpropanoic acid regioisomer that serves as a key intermediate in CNS-active norepinephrine reuptake inhibitor synthesis [1]. In contrast, its 2-arylpropanoic acid regioisomer, 2-(3-chloro-4-methoxyphenyl)propanoic acid (CAS 65502-37-6), belongs to the profen-class scaffold associated with NSAID development . The structural distinction—three-carbon linker terminating at the β-position versus α-substituted two-carbon backbone—produces fundamentally different chemical reactivity and downstream biological target profiles.

Medicinal Chemistry CNS Drug Synthesis NSAID Scaffolds

Validated Precursor for Nisoxetine: Established Synthetic Utility as Standard NRI Pharmacological Tool

3-(3-Chloro-4-methoxyphenyl)propanoic acid is structurally embedded in the synthesis of nisoxetine (LY-94939), a compound that exhibits potent and selective norepinephrine transporter (NET) inhibition with a reported Ki of approximately 0.46 nM . Nisoxetine was originally developed by Eli Lilly and, though never marketed, has been adopted as the standard reference NRI agent for validating novel compounds and investigating noradrenergic mechanisms [1][2]. The compound's 3-chloro-4-methoxyphenyl moiety is conserved in the final nisoxetine structure, establishing this intermediate as a direct precursor with validated pharmacological relevance.

Neuroscience Norepinephrine Transporter Antidepressant Research

Carboxylic Acid Functionality Retention: Physicochemical Advantages Over Isosteric Replacements

In a systematic structure-property relationship study of 35 phenylpropionic acid derivatives, the parent carboxylic acid moiety (Compound 1) demonstrated distinct physicochemical profiles compared to common isosteric replacements including tetrazole, acylsulfonamide, and hydroxyisoxazole [1]. The carboxylic acid exhibited an aqueous solubility of 110.69 ± 3.04 μM, a LogD value of -0.49 ± 0.19, and a PAMPA permeability coefficient (Log Papp) of -5.79 ± 0.10 [2]. These baseline values serve as reference points for evaluating isosteric modifications and underscore that the carboxylic acid functionality offers a specific combination of moderate aqueous solubility, low lipophilicity, and predictable passive membrane permeability that may be optimal for early-stage CNS intermediate applications where isosteric replacement introduces undesired physicochemical deviations.

Physicochemical Properties Drug Design Bioisostere

Optimal Procurement Scenarios for 3-(3-Chloro-4-methoxyphenyl)propanoic Acid (CAS 1857-56-3)


Synthesis of Nisoxetine for Noradrenergic Mechanism Studies

Procure this compound when synthesizing nisoxetine (LY-94939) for use as a standard selective norepinephrine reuptake inhibitor in NET pharmacology assays, in vivo behavioral studies of noradrenergic function, or as a reference compound for validating novel NRI candidates [1]. The compound serves as the direct phenylpropanoic acid precursor to nisoxetine, a tool compound with established sub-nanomolar NET affinity (Ki ≈ 0.46 nM) .

TRPV3 Modulator Development Programs

This intermediate is specifically cited in patent literature (TW-201329061-A, KR-20130040284-A) for the synthesis of chromane derivatives as TRPV3 modulators . Procurement is indicated for medicinal chemistry programs targeting TRPV3-associated conditions including pain, dermatological disorders, and inflammatory conditions, where the 3-chloro-4-methoxyphenyl substitution pattern is a conserved pharmacophoric element.

CNS Drug Intermediate Requiring Verified Regioisomeric Purity

When research requires unambiguous regioisomeric identity (3-arylpropanoic acid rather than 2-arylpropanoic acid), this compound provides the specific scaffold for synthesizing CNS-active norepinephrine-targeting molecules rather than NSAID-class compounds [1]. This distinction is critical for programs focused on neurotransmitter transporter pharmacology where off-target COX inhibition would confound experimental interpretation.

Carboxylic Acid-Containing Building Block with Established Physicochemical Baseline

Select this compound when a carboxylic acid-containing phenylpropanoic building block is required with documented physicochemical parameters. The carboxylic acid functionality provides a reference solubility of approximately 110 μM, moderate LogD of -0.49, and predictable PAMPA permeability of Log Papp -5.79 , supporting reproducible synthetic handling and enabling rational comparison against isosterically modified analogs in structure-activity relationship studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Chloro-4-methoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.